molecular formula C16H9ClF3NO4 B14685272 alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid CAS No. 35318-48-0

alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid

Cat. No.: B14685272
CAS No.: 35318-48-0
M. Wt: 371.69 g/mol
InChI Key: KIBRLGQDGADSDK-QPEQYQDCSA-N
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Description

Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and chloro substituents on a cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid typically involves multi-step organic reactions. One common method includes the nitration of p-trifluoromethylphenyl derivatives followed by a series of substitution reactions to introduce the chloro and cinnamic acid moieties. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, substituted cinnamic acids, and other functionalized aromatic compounds .

Scientific Research Applications

Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl and chloro substituents can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted cinnamic acids and trifluoromethylphenyl derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups .

Uniqueness

Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid is unique due to the combination of its nitro, trifluoromethyl, and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

35318-48-0

Molecular Formula

C16H9ClF3NO4

Molecular Weight

371.69 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H9ClF3NO4/c17-11-4-1-9(2-5-11)7-13(15(22)23)12-6-3-10(16(18,19)20)8-14(12)21(24)25/h1-8H,(H,22,23)/b13-7-

InChI Key

KIBRLGQDGADSDK-QPEQYQDCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])\C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=C(C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O)Cl

Origin of Product

United States

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